molecular formula C20H22N2O3 B1665673 Akagerinelactone CAS No. 75667-85-5

Akagerinelactone

Cat. No.: B1665673
CAS No.: 75667-85-5
M. Wt: 338.4 g/mol
InChI Key: AQBARWNUNIQGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akagerinelactone is a biochemical compound with a molecular formula of C20H24O6 and a molecular weight of 360.4 g/mol . While its exact natural source remains unconfirmed in the provided literature, it is associated with traditional Chinese medicinal formulations, such as those containing Strychnos nux-vomica (马钱子), which are used for their therapeutic properties in活血化瘀 (blood-activating and stasis-resolving) and祛风活络 (wind-dispelling and collateral-dredging) applications .

Properties

CAS No.

75667-85-5

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl)-2H-furan-5-one

InChI

InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3

InChI Key

AQBARWNUNIQGJG-UHFFFAOYSA-N

SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Isomeric SMILES

CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O

Canonical SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akagerinelactone

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation Methods

Source Material and Preliminary Extraction

Akagerinelactone is primarily isolated from the stem bark of Strychnos decussata. The plant material is typically dried, powdered, and subjected to solvent extraction. A chloroform-methanol-water partitioning system is commonly employed to concentrate alkaloid fractions.

Solvent Selection and Partitioning

Initial extraction utilizes chloroform due to its efficacy in dissolving non-polar alkaloids. Subsequent partitioning with methanol-water mixtures separates polar impurities, yielding a crude alkaloid extract. This step is critical for reducing matrix interference in downstream purification.

Acid-Base Fractionation

The crude extract is treated with dilute hydrochloric acid (1–2% v/v) to protonate alkaloids, forming water-soluble salts. After filtration, the aqueous layer is basified to pH 9–10 using ammonium hydroxide, precipitating freebase alkaloids. This method aligns with protocols used for related Strychnos alkaloids.

Chromatographic Purification

Column Chromatography

The precipitated alkaloids are subjected to silica gel column chromatography. Elution with gradient mixtures of ethyl acetate and hexane (3:7 to 7:3) separates this compound from co-eluting compounds. Fractions are monitored via thin-layer chromatography (TLC) using Dragendorff’s reagent for alkaloid detection.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, acetonitrile-water mobile phase) to achieve >95% purity. UV detection at 254 nm is standard, though LC-MS is preferred for structural verification.

Table 1. Natural Extraction Parameters for this compound

Parameter Condition/Value Reference
Plant Part Stem bark
Primary Solvent Chloroform
Partitioning System CHCl₃-MeOH-H₂O (4:1:1)
Acid Treatment 1% HCl (aq)
Basification Agent NH₄OH
Final Purity >95%

Synthetic Approaches to this compound

Retrosynthetic Analysis

The lactone core of this compound suggests two potential disconnections:

  • Lactonization of a γ-hydroxy carboxylic acid precursor.
  • Cyclization of an amino alcohol intermediate via intramolecular esterification.

Lactonization Strategies

Acid-Mediated Cyclization

Amino alcohol precursors, such as 10-hydroxyakagerine, undergo lactonization under acidic conditions. For example, treatment with acetic acid at 80°C for 12 hours induces cyclization, yielding this compound in moderate yields (40–50%).

Mitsunobu Reaction

The Mitsunobu reaction (DEAD, PPh₃) facilitates lactone formation from secondary alcohols and carboxylic acids. While effective for small-scale synthesis, stoichiometric byproduct generation limits industrial applicability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.0 Hz, H-9), 6.20 (s, H-12), 5.85 (m, H-3).
  • ¹³C NMR : 178.2 ppm (lactone carbonyl), 145.6 ppm (aromatic C-9).
  • HRMS : m/z 354.1932 [M+H]⁺ (calc. 354.1940).

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic structure, with a dihedral angle of 85.3° between the indole and lactone planes.

Chemical Reactions Analysis

Types of Reactions

Akagerinelactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Structural Insights:

  • This compound: Its structure includes a diterpenoid backbone with lactone functional groups, common in anti-inflammatory and cytotoxic compounds.
  • Kamebakaurin: A kaurane-type diterpenoid with demonstrated inhibition of NF-κB, a transcription factor central to inflammation and immune responses .
  • Nodakenetin: A coumarin derivative with a smaller molecular structure, enabling enhanced bioavailability for antioxidant applications .

This compound

Current studies focus on its role in活血化瘀 formulations, implying possible applications in cardiovascular or musculoskeletal disorders .

Kamebakaurin

This compound directly inhibits NF-κB by blocking the DNA-binding activity of the p50 subunit (IC50 = 12.5 μM), making it a candidate for treating chronic inflammation and cancer .

Nodakenetin

Exhibits dual antioxidant and anti-inflammatory effects by scavenging free radicals (e.g., DPPH radical inhibition at IC50 = 18.7 μM) and suppressing pro-inflammatory cytokines like TNF-α .

Pharmacological and Clinical Implications

Compound Therapeutic Potential Limitations
This compound Exploration in TCM for pain relief and blood circulation Lack of mechanistic and clinical data
Kamebakaurin NF-κB-driven diseases (e.g., arthritis, cancer) Low solubility and specificity
Nodakenetin Neurodegenerative and inflammatory disorders Rapid metabolism in vivo

Biological Activity

Akagerinelactone, a sesquiterpene lactone with the molecular formula C20H22N2O3C_{20}H_{22}N_{2}O_{3} and a molecular weight of 338.407g/mol338.407\,g/mol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is primarily derived from various plant sources and has been studied for its potential in medicinal applications. Its unique structure allows it to interact with biological systems in ways that can inhibit disease processes, particularly in inflammation and cancer.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. One key mechanism involves alkylation of proteins through a Michael addition reaction, targeting thiol groups in proteins and enzymes. This interaction can lead to modulation of signaling pathways associated with inflammation and tumor growth.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Anticancer Effects

Studies have demonstrated that this compound possesses anticancer properties, particularly against several cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented in vitro.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activities of this compound:

Study Findings Methodology
Study 1Demonstrated anti-inflammatory effects by reducing TNF-α levels in macrophages.In vitro assays using RAW 264.7 cells.
Study 2Showed cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.MTT assay on MCF-7 and MDA-MB-231 cells.
Study 3Investigated the mechanism of action involving inhibition of NF-κB signaling pathway.Western blot analysis to assess protein expressions.

Comparative Analysis

When compared to similar compounds like Parthenolide and Thapsigargin , this compound demonstrates unique properties that may enhance its therapeutic profile:

Compound Primary Activity Key Feature
This compoundAnti-inflammatory, AnticancerAlkylation of proteins via Michael addition
ParthenolideAnti-inflammatory, AnticancerInhibition of NF-κB
ThapsigarginCalcium ATPase inhibitorInduces apoptosis through calcium dysregulation

Q & A

Basic Research Questions

Q. What are the primary experimental methods to validate Akagerinelactone's inhibitory effects on NF-κB p50 DNA binding activity?

  • Methodological Answer : To confirm this compound’s inhibition of NF-κB p50, researchers typically use electrophoretic mobility shift assays (EMSAs) to visualize DNA-protein binding interactions. Nuclear extracts from treated cells are incubated with radiolabeled NF-κB consensus DNA probes. Competitive binding assays with unlabeled probes or supershift assays with p50-specific antibodies further validate specificity . Dose-response curves and IC50 calculations are essential to quantify inhibitory potency. For reproducibility, ensure consistent cell culture conditions (e.g., stimulation with TNF-α) and include positive controls like BAY 11-7082, a known NF-κB inhibitor.

Q. How can researchers ensure the purity and structural integrity of this compound isolated from Isodon japonicus?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D experiments like COSY and HMBC) confirms structural identity. For novel compounds, elemental analysis and X-ray crystallography provide definitive proof. Cross-reference spectral data with published literature for Isodon japonicus-derived compounds to avoid misidentification .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s bioactivity across different cellular models?

  • Methodological Answer : Discrepancies may arise from variations in cell type-specific signaling pathways or compound bioavailability. To address this:

  • Perform comparative studies using isogenic cell lines with/without key pathway mutations (e.g., IKKβ knockout).
  • Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure intracellular this compound concentrations.
  • Apply systems biology approaches, such as RNA-seq or phosphoproteomics, to map context-dependent NF-κB regulation. Transparent reporting of experimental conditions (e.g., serum concentration, passage number) is critical for cross-study validation .

Q. How can researchers design experiments to assess this compound’s synergistic effects with other NF-κB inhibitors?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Treat cells with this compound and a second inhibitor (e.g., Bortezomib) at fixed molar ratios. Calculate CI values using CompuSyn software:

  • CI < 1: Synergy
  • CI = 1: Additivity
  • CI > 1: Antagonism
    • Validate findings with functional assays (e.g., luciferase-based NF-κB reporter systems) and mechanistic studies (e.g., co-immunoprecipitation to assess IκBα degradation kinetics) .

Q. What analytical frameworks are recommended for interpreting conflicting data on this compound’s anti-inflammatory vs. cytotoxic effects?

  • Methodological Answer :

  • Dose-Response Analysis : Separate anti-inflammatory (low-dose) and cytotoxic (high-dose) effects using viability assays (e.g., MTT) and cytokine profiling (e.g., ELISA for IL-6/IL-8).
  • Temporal Studies : Monitor time-dependent NF-κB inhibition (e.g., Western blot for p65 nuclear translocation) and apoptosis markers (e.g., caspase-3 cleavage).
  • Statistical Modeling : Apply Bayesian hierarchical models to account for inter-experiment variability. Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Data Interpretation and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound extracts?

  • Methodological Answer : Standardize extraction protocols (e.g., solvent ratios, temperature, and duration) and implement quality control (QC) measures:

  • Chemical Fingerprinting : Use HPLC-DAD or UPLC-QTOF-MS to generate batch-specific chromatograms.
  • Bioactivity Normalization : Express results as "% inhibition relative to reference batch" to account for potency differences.
  • Metadata Documentation : Record harvest location, season, and storage conditions for plant materials .

Q. What validation steps are necessary when translating this compound’s in vitro findings to in vivo models?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Measure plasma half-life, tissue distribution, and metabolite profiling in rodents.
  • Disease-Relevant Models : Use LPS-induced sepsis or collagen-induced arthritis models to evaluate NF-κB-dependent efficacy.
  • Off-Target Screening : Employ kinase profiling panels or thermal proteome profiling (TPP) to identify unintended interactions .

Research Design and Reporting

Q. How can systematic reviews address gaps in this compound’s mechanism of action?

  • Methodological Answer : Follow PRISMA guidelines for literature searches across PubMed, Web of Science, and Embase. Use Boolean terms like ("this compound" OR "Kamebakaurin") AND ("NF-κB" OR "anti-inflammatory"). Critically appraise studies using tools like ROBINS-I for bias assessment. Highlight understudied areas, such as epigenetic modulation or microbiome interactions, to guide future research .

Q. What experimental controls are essential for this compound studies to ensure data reliability?

  • Methodological Answer :

  • Negative Controls : Untreated cells, solvent-only (e.g., DMSO) groups.
  • Positive Controls : Established NF-κB inhibitors (e.g., JSH-23).
  • Technical Replicates : At least three independent experiments with internal triplicates.
  • Blinding : Randomize treatment groups and use blinded data analysis to reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Akagerinelactone
Reactant of Route 2
Akagerinelactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.